molecular formula C17H16 B11940468 1,4-Diphenyl-2-methyl-1,3-butadiene CAS No. 38023-56-2

1,4-Diphenyl-2-methyl-1,3-butadiene

Katalognummer: B11940468
CAS-Nummer: 38023-56-2
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: MCXUZXVIQZNGSA-SQIWNDBBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Diphenyl-2-methyl-1,3-butadiene is an organic compound with the molecular formula C17H16. It is a derivative of 1,3-butadiene, where two phenyl groups and one methyl group are attached to the butadiene backbone. This compound is known for its unique structural properties and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Diphenyl-2-methyl-1,3-butadiene can be synthesized through several methods. One common approach involves the Wittig reaction, where benzyltriphenylphosphonium chloride is reacted with trans-cinnamaldehyde in the presence of a base such as sodium hydroxide . Another method involves the dehydrogenation of 1,4-diphenyl-2-butene using butyllithium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Wittig reactions or other coupling reactions that can be scaled up efficiently. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Diphenyl-2-methyl-1,3-butadiene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated and aminated derivatives.

Wissenschaftliche Forschungsanwendungen

1,4-Diphenyl-2-methyl-1,3-butadiene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,4-Diphenyl-2-methyl-1,3-butadiene involves its interaction with various molecular targets. For example, in cycloaddition reactions, it acts as a diene and reacts with dienophiles to form cyclohexene derivatives . The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups attached to its structure.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,4-Diphenyl-2-methyl-1,3-butadiene is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. This methyl group can enhance the compound’s stability and alter its electronic characteristics, making it distinct from its analogs.

Eigenschaften

CAS-Nummer

38023-56-2

Molekularformel

C17H16

Molekulargewicht

220.31 g/mol

IUPAC-Name

[(1E,3E)-2-methyl-4-phenylbuta-1,3-dienyl]benzene

InChI

InChI=1S/C17H16/c1-15(14-17-10-6-3-7-11-17)12-13-16-8-4-2-5-9-16/h2-14H,1H3/b13-12+,15-14+

InChI-Schlüssel

MCXUZXVIQZNGSA-SQIWNDBBSA-N

Isomerische SMILES

C/C(=C\C1=CC=CC=C1)/C=C/C2=CC=CC=C2

Kanonische SMILES

CC(=CC1=CC=CC=C1)C=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.